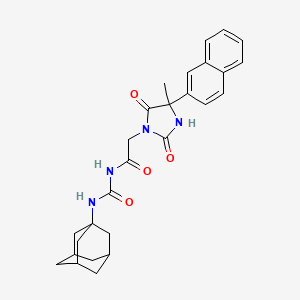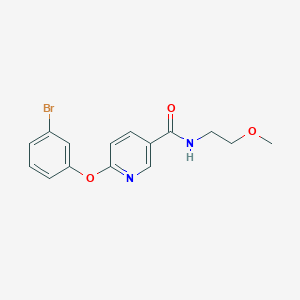![molecular formula C22H29N3O2 B7550699 N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide](/img/structure/B7550699.png)
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide, also known as MHY1485, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including cancer treatment, neuroprotection, and metabolic disorders. MHY1485 is a synthetic compound that belongs to the class of mTORC1 activators, which is a key signaling pathway that regulates cell growth, proliferation, and survival.
作用機序
The mechanism of action of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide involves the activation of the mTORC1 signaling pathway, which is a key regulator of cell growth, proliferation, and survival. N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide specifically activates mTORC1 by inhibiting the activity of the TSC1-TSC2 complex, which is a negative regulator of mTORC1. This leads to the activation of downstream targets such as S6K1 and 4EBP1, which are involved in protein synthesis and cell growth.
Biochemical and Physiological Effects:
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer treatment, N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neuroprotection, N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide has been shown to improve cognitive function and prevent neuronal damage by reducing oxidative stress and inflammation. In metabolic disorders, N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide has been shown to improve insulin sensitivity and glucose metabolism by activating the AMPK signaling pathway.
実験室実験の利点と制限
One of the major advantages of using N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide in lab experiments is its specificity towards the mTORC1 signaling pathway, which allows for targeted activation of downstream targets. In addition, N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide has been shown to have low toxicity and good bioavailability, making it a promising candidate for therapeutic applications. However, one of the limitations of using N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide is its relatively high cost and limited availability, which can make it difficult to obtain for some researchers.
将来の方向性
There are several future directions for the research and development of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide. One area of research is the development of new analogs and derivatives of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide with improved potency and selectivity towards specific downstream targets. Another area of research is the investigation of the potential applications of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide in other fields such as cardiovascular disease and inflammation. Finally, the development of new formulations and delivery methods of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide could also improve its therapeutic potential.
合成法
The synthesis method of N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide involves a multi-step process that includes the reaction of 8-hydroxyquinoline with 1-bromo-3-chloropropane to form 2-quinolin-8-ylmethyl-1-chloropropane. This intermediate is then reacted with morpholine and cyclohexylamine to form N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide has been extensively studied in various fields of scientific research due to its potential applications as a therapeutic agent. One of the major areas of research is cancer treatment, where N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide has been shown to inhibit the growth and proliferation of cancer cells by activating the mTORC1 signaling pathway. In addition, N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide has also been studied for its neuroprotective effects, where it has been shown to improve cognitive function and prevent neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide has also shown promising results in the treatment of metabolic disorders such as obesity and type 2 diabetes, where it has been shown to improve insulin sensitivity and glucose metabolism.
特性
IUPAC Name |
N-[(1-morpholin-4-ylcyclohexyl)methyl]-2-quinolin-8-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c26-20(16-19-7-4-6-18-8-5-11-23-21(18)19)24-17-22(9-2-1-3-10-22)25-12-14-27-15-13-25/h4-8,11H,1-3,9-10,12-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHSTQVXBWJNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)CC2=CC=CC3=C2N=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,4-dimethylphenyl)carbamoyl]-2-[4-oxo-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B7550617.png)
![[2-(4-Bromophenoxy)pyridin-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7550623.png)
![2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B7550635.png)
![6-methyl-N-[3-methyl-4-(4-methylpiperazin-1-yl)phenyl]-1-(thiophen-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7550638.png)
![N-[(4-methoxyphenyl)methyl]-N-methyl-2-pyridin-4-ylquinazolin-4-amine](/img/structure/B7550653.png)
![7-bromo-4-[2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-1,4-benzoxazin-3-one](/img/structure/B7550661.png)
![ethyl 2-[[2-(2',5'-dioxospiro[2,4-dihydro-1H-naphthalene-3,4'-imidazolidine]-1'-yl)acetyl]amino]-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate](/img/structure/B7550663.png)

![N-[2-fluoro-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7550668.png)
![[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl] 2-(4-oxoquinazolin-3-yl)acetate](/img/structure/B7550677.png)
![2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B7550692.png)

![2-[[4-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carbonyl]phenyl]methyl]isoindole-1,3-dione](/img/structure/B7550708.png)
